
2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and an azetidine ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the azetidine ring and the methoxy group. The final step involves the sulfonamide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.
化学反応の分析
Potential Chemical Reactions
While specific data on 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is lacking, similar benzenesulfonamides can undergo several types of reactions:
Nucleophilic Substitution Reactions
These reactions involve the replacement of a leaving group by a nucleophile. For benzenesulfonamides, the bromine atom could potentially be replaced by a nucleophile under appropriate conditions.
Reaction Type | Reagent | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium methoxide | Methanol, reflux |
Reduction Reactions
Reduction reactions can involve the removal of functional groups or the reduction of unsaturated bonds. For compounds with a bromine atom, reduction might not be directly applicable but could be relevant for other functional groups.
Reaction Type | Reagent | Conditions |
---|---|---|
Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |
Oxidation Reactions
Oxidation reactions can modify existing functional groups or introduce new ones. While not directly applicable to the bromo substituent, other parts of the molecule could undergo oxidation.
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Research Findings and Similar Compounds
Research on similar benzenesulfonamides highlights their potential as therapeutic agents. For example, compounds like 5-chloro-2-fluoro-4-[[(1S)-1-(2-methylphenyl)propyl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide have been studied for their biological activity .
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide, including 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, exhibit significant antimicrobial properties. A study demonstrated that sulfonamides can inhibit various bacterial strains, showcasing their potential as antimicrobial agents. The presence of the methoxy group in the azetidine ring enhances the compound's interaction with microbial targets, potentially increasing its efficacy against resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications, including the bromo and methoxy groups, play a crucial role in enhancing cytotoxicity against cancer cells .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for key enzymes involved in disease pathways. For instance, sulfonamides have shown potential in inhibiting dihydrofolate reductase (DHFR), which is vital for purine synthesis in bacterial cells and cancer cells alike. This inhibition is significant as it can lead to reduced cell viability and growth .
Case Studies
作用機序
The mechanism of action of 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the azetidine ring and methoxy group can modulate the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
- 2-chloro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
- 2-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can enhance the compound’s reactivity and potential for further functionalization compared to its chloro and fluoro analogs.
生物活性
2-bromo-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C17H19BrN2O2S
- Molecular Weight : 396.31 g/mol
The compound features a bromine atom, a sulfonamide group, and an azetidine moiety, which contribute to its biological activity.
The biological activity of this compound may involve various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase, which is crucial for various physiological processes.
- Interaction with Proteins : Preliminary studies suggest that the compound may interact with human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. The binding affinity to HSA is indicative of its potential distribution in biological systems .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the therapeutic potential of this compound. Key findings include:
- Binding Affinity : The binding constant for the HSA-complex was found to be moderate to strong, indicating a significant interaction that could enhance drug stability in circulation.
- Spectroscopic Analysis : Studies utilizing UV-visible and fluorescence spectroscopy revealed that the compound induces conformational changes in HSA, suggesting a dynamic interaction that could influence drug release and efficacy .
Biological Activity
The biological activities associated with this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Potential activity against bacterial strains due to sulfonamide structure. |
Antitumor | In vitro studies indicate possible cytotoxic effects on cancer cell lines. |
Enzyme Inhibition | Inhibits carbonic anhydrase and possibly other enzymes related to tumor growth. |
Case Studies
Recent studies have explored the effects of similar compounds with structural similarities to this compound:
- Study on Analogous Sulfonamides : Research demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties, suggesting that structural modifications could enhance activity against resistant strains .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing dose-dependent responses that warrant further investigation into the therapeutic potential of this compound .
特性
IUPAC Name |
2-bromo-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-22-14-10-19(11-14)13-8-6-12(7-9-13)18-23(20,21)16-5-3-2-4-15(16)17/h2-9,14,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROELQOBZVZJRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。